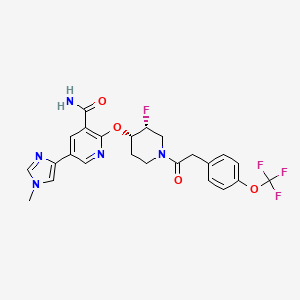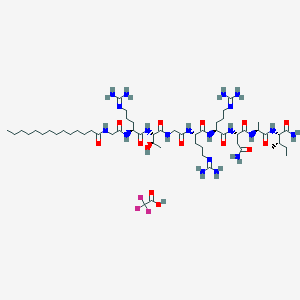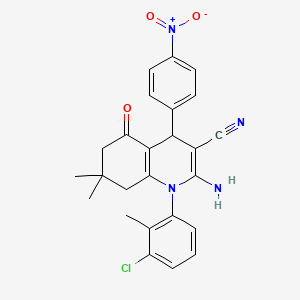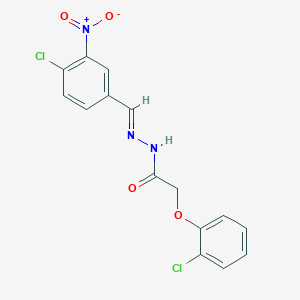
Trk-IN-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
These kinases are part of the neurotrophin family of growth factors, which play a crucial role in the physiology of chronic pain and various cancers . Trk-IN-4 has shown significant potential in scientific research due to its ability to inhibit these kinases with high specificity and potency.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthetic route typically involves the use of advanced organic synthesis techniques, including palladium-catalyzed coupling reactions, nucleophilic substitutions, and selective reductions .
Industrial Production Methods
For industrial-scale production, the synthesis of Trk-IN-4 is optimized to ensure high yield and purity. This involves the use of large-scale reactors, precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Trk-IN-4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound, enhancing its activity.
Substitution: Nucleophilic and electrophilic substitution reactions are commonly used to introduce different substituents on the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different levels of inhibitory activity against tropomyosin receptor kinases .
Wissenschaftliche Forschungsanwendungen
Trk-IN-4 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool compound to study the inhibition of tropomyosin receptor kinases and their role in various biochemical pathways.
Biology: Helps in understanding the role of neurotrophin receptors in neuronal development and function.
Medicine: Investigated for its potential therapeutic applications in treating chronic pain and cancers associated with tropomyosin receptor kinase mutations.
Industry: Used in the development of new drugs targeting tropomyosin receptor kinases
Wirkmechanismus
Trk-IN-4 functions as an ATP competitor, inhibiting the activity of tropomyosin receptor kinases by binding to their active sites. This inhibition prevents the phosphorylation of downstream signaling proteins, thereby blocking the signaling pathways involved in cell proliferation, survival, and differentiation. The primary molecular targets of this compound are TrkA, TrkB, and TrkC, which are involved in various cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Larotrectinib: A selective inhibitor of tropomyosin receptor kinases, approved for the treatment of cancers with NTRK gene fusions.
Entrectinib: A multikinase inhibitor targeting tropomyosin receptor kinases, ROS1, and anaplastic lymphoma kinase.
Repotrectinib: A second-generation inhibitor designed to overcome resistance mutations in tropomyosin receptor kinases
Uniqueness
Trk-IN-4 is unique due to its high specificity and potency against all three tropomyosin receptor kinases (TrkA, TrkB, and TrkC). It exhibits strong inhibitory activity at nanomolar concentrations, making it a valuable tool in both research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C24H23F4N5O4 |
|---|---|
Molekulargewicht |
521.5 g/mol |
IUPAC-Name |
2-[(3R,4S)-3-fluoro-1-[2-[4-(trifluoromethoxy)phenyl]acetyl]piperidin-4-yl]oxy-5-(1-methylimidazol-4-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C24H23F4N5O4/c1-32-12-19(31-13-32)15-9-17(22(29)35)23(30-10-15)36-20-6-7-33(11-18(20)25)21(34)8-14-2-4-16(5-3-14)37-24(26,27)28/h2-5,9-10,12-13,18,20H,6-8,11H2,1H3,(H2,29,35)/t18-,20+/m1/s1 |
InChI-Schlüssel |
XJIIVPVOGYFVME-QUCCMNQESA-N |
Isomerische SMILES |
CN1C=C(N=C1)C2=CC(=C(N=C2)O[C@H]3CCN(C[C@H]3F)C(=O)CC4=CC=C(C=C4)OC(F)(F)F)C(=O)N |
Kanonische SMILES |
CN1C=C(N=C1)C2=CC(=C(N=C2)OC3CCN(CC3F)C(=O)CC4=CC=C(C=C4)OC(F)(F)F)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 3-[5-amino-4-(aminocarbonyl)-1H-pyrazol-1-YL]pyrrolidine-1-carboxylate](/img/structure/B12046966.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12046968.png)
![6-Amino-4-(2-methoxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12046972.png)
![N-[4-(benzyloxy)phenyl]-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12046976.png)

![(5Z)-5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B12046983.png)

![4-{(1E)-1-[2-({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]ethyl}phenyl acetate](/img/structure/B12046994.png)
![N-(2,5-Dimethylphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12046999.png)

![3-(4-Fluorophenyl)-6-nitro-2H-benzo[b][1,4]oxazine](/img/structure/B12047005.png)


![11-{(5Z)-5-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}undecanoic acid](/img/structure/B12047025.png)
